5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid
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Overview
Description
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid: is an organoboron compound with the molecular formula C6H6BClO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a boronic acid and a methoxycarbonyl group.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, is crucial for this process .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid typically involves the borylation of a suitable thiophene precursor. One common method is the palladium-catalyzed borylation of 5-chloro-2-(methoxycarbonyl)thiophene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles like amines or thiols, along with appropriate solvents and bases, are employed.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of drug candidates targeting various diseases .
Industry: The compound finds applications in the development of advanced materials, such as organic semiconductors and polymers. Its unique chemical properties make it suitable for use in electronic devices .
Comparison with Similar Compounds
5-Chloro-2-thiophenecarboxaldehyde: A thiophene derivative with an aldehyde group instead of a boronic acid.
2-(Methoxycarbonyl)thiophene-3-boronic acid: Similar structure but lacks the chlorine substituent.
Uniqueness: 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is unique due to the presence of both a boronic acid and a methoxycarbonyl group, which allows it to participate in a wide range of chemical reactions. The chlorine substituent also provides additional reactivity, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(5-chloro-2-methoxycarbonylthiophen-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO4S/c1-12-6(9)5-3(7(10)11)2-4(8)13-5/h2,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRQHBUIRVDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)Cl)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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